![molecular formula C13H12N2O3 B2863144 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide CAS No. 1226449-52-0](/img/structure/B2863144.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline was published .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been investigated. In one study, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized .Scientific Research Applications
Antiarrhythmic Activity
Research into benzamides, including compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide, has identified their potential antiarrhythmic properties. A study by Banitt et al. (1977) on the synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides found that these compounds showed oral antiarrhythmic activity in mice. This suggests the potential for benzamides to be used in developing treatments for heart rhythm disorders Banitt, Bronn, Coyne, & Schmid, 1977.
Platinum-Catalyzed Intermolecular Hydroamination
The reactivity of benzamide in catalytic processes has been explored, for instance, by Wang and Widenhoefer (2004), who demonstrated the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. Such reactions are crucial for constructing complex organic molecules, indicating the versatility of benzamide derivatives in organic synthesis Wang & Widenhoefer, 2004.
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) developed a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives with significant colorimetric sensing capabilities for fluoride anions. This application is particularly relevant for environmental monitoring and the development of sensors for detecting specific ions in various settings Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020.
Supramolecular Assembly and Hydrogen Bond Networks
The study by Lightfoot et al. (1999) on new supramolecular packing motifs demonstrates the assembly of benzamide derivatives into complex structures through hydrogen bonding. This research provides insights into the design of new materials with potential applications in nanotechnology and materials science Lightfoot, Mair, Pritchard, & Warren, 1999.
Antimicrobial and Antioxidant Activities
Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities. This study underscores the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents, highlighting the broad applicability of these compounds in pharmaceutical research Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It has been suggested that it may induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound interacts with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The molecular and cellular effects of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide’s action include the induction of apoptosis and cell cycle arrest in HeLa cells . This leads to a reduction in cell proliferation, which could explain the compound’s antitumor activity.
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyanocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-7-13(3-4-13)12(16)15-6-9-1-2-10-11(5-9)18-8-17-10/h1-2,5H,3-4,6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVKEQQJFBYZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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